

Sinensetin-d3: A Technical Guide to its Physical and Chemical Properties

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Compound of Interest

Compound Name: Sinensetin-d3

Cat. No.: B15143625

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Introduction

Sinensetin-d3 is a deuterated derivative of Sinensetin, a polymethoxylated flavone found in various citrus peels and the plant *Orthosiphon stamineus*. The incorporation of deuterium isotopes provides a valuable tool for researchers in metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based quantification. This technical guide provides an in-depth overview of the physical and chemical properties of **Sinensetin-d3**, alongside experimental methodologies and an exploration of its role in relevant biological pathways. While specific experimental data for the deuterated form is limited, the properties of its non-deuterated counterpart, Sinensetin, serve as a reliable proxy for many of its physicochemical characteristics.

Physicochemical Properties

The core physical and chemical properties of **Sinensetin-d3** are summarized in the tables below. Data for Sinensetin is included for comparative purposes, given the scarcity of specific data for the deuterated analogue.

Table 1: General and Physical Properties

Property	Sinensetin-d3	Sinensetin	Source(s)
Molecular Formula	C ₂₀ H ₁₇ D ₃ O ₇	C ₂₀ H ₂₀ O ₇	N/A
Molecular Weight	375.39 g/mol	372.37 g/mol	N/A
Appearance	Solid	Crystalline solid	[1]
Melting Point	Not available	179 °C	[1]
Boiling Point	Not available	Not available	[2]
Solubility	Not available	Soluble in DMSO (approx. 0.5 mg/ml); Sparingly soluble in aqueous solutions.	N/A

Table 2: Spectroscopic Data

Spectroscopic Data	Sinensetin-d3	Sinensetin	Source(s)
¹ H-NMR	Not available	See Figure 1	[3]
¹³ C-NMR	Not available	See Figure 2	[4][5]
Mass Spectrometry (MS)	Not available	[M+H] ⁺ at m/z 373.1282	[6]
Infrared (IR) Spectroscopy	Not available	Not available	N/A

Note: It is assumed that the spectral characteristics of **Sinensetin-d3** will be very similar to Sinensetin, with the primary difference being the absence of signals corresponding to the deuterated positions in ¹H-NMR and slight shifts in the corresponding ¹³C-NMR signals. The mass spectrum of **Sinensetin-d3** would show a molecular ion peak shifted by +3 m/z units compared to Sinensetin.

Experimental Protocols

Detailed experimental protocols for the characterization of flavonoids like **Sinensetin-d3** are crucial for reproducible research. Below are generalized methodologies for key analytical

techniques.

Determination of Solubility

A standard method to determine the solubility of a flavonoid is the shake-flask method.

- **Preparation:** An excess amount of the compound (**Sinensetin-d3**) is added to a known volume of the solvent (e.g., water, DMSO, ethanol) in a sealed vial.
- **Equilibration:** The vial is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Separation:** The saturated solution is filtered to remove any undissolved solid.
- **Quantification:** The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural elucidation.

- **Sample Preparation:** A few milligrams of **Sinensetin-d3** are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- **Data Acquisition:** ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of proton and carbon signals.
- **Data Analysis:** The chemical shifts (δ), coupling constants (J), and integration values are analyzed to confirm the molecular structure.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation pattern.

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS).

- **Ionization:** Electrospray ionization (ESI) is a common technique for flavonoids, producing protonated molecules $[M+H]^+$.
- **Mass Analysis:** The mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are measured. High-resolution mass spectrometry (HRMS) provides accurate mass measurements for elemental composition determination.
- **Fragmentation Analysis:** Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion and analyze the resulting product ions to gain further structural information.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

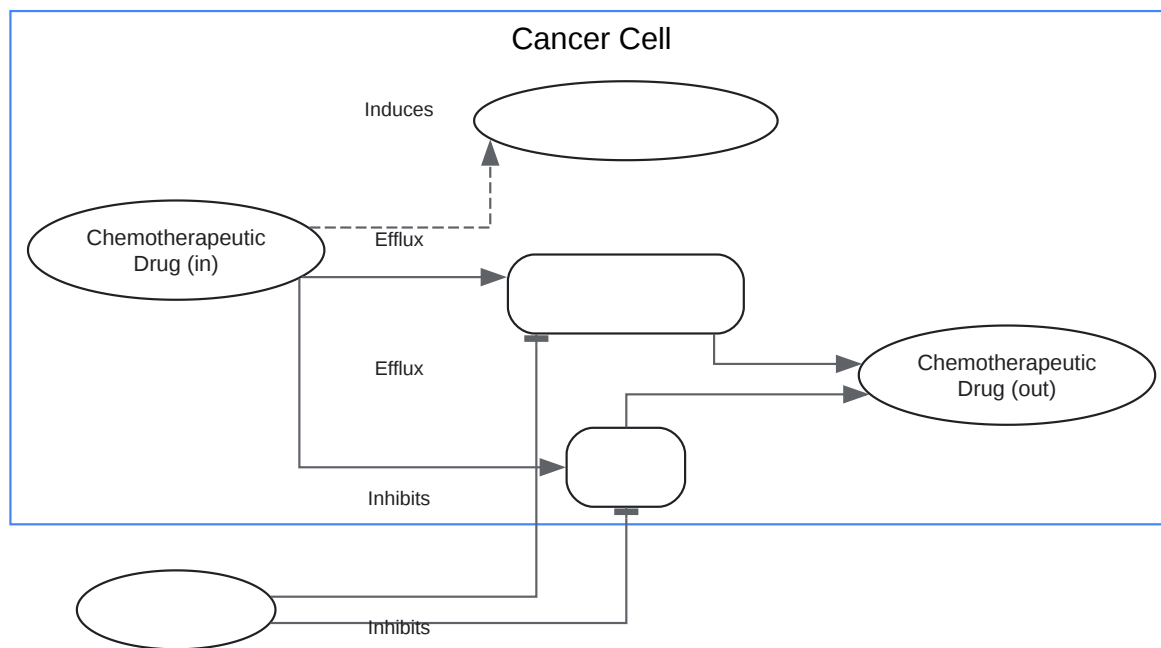
- **Sample Preparation:** The solid sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** The IR spectrum is recorded over the range of approximately 4000 to 400 cm^{-1} .
- **Data Analysis:** The absorption bands are assigned to specific functional groups (e.g., C=O, C-O, C=C, aromatic C-H).

Biological Activity and Signaling Pathways

Sinensetin has been shown to interact with ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), which are key players in multidrug resistance (MDR) in cancer cells.

Sinensetin-d3's Role in Overcoming Multidrug Resistance

Sinensetin acts as an inhibitor of P-gp and ABCG2, which are efflux pumps that actively transport a wide range of chemotherapeutic drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy. By inhibiting these pumps, Sinensetin can restore the sensitivity of resistant cancer cells to anticancer drugs.



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Caption: **Sinensetin-d3** inhibition of P-gp and ABCG2 efflux pumps.

The diagram above illustrates the mechanism by which **Sinensetin-d3** can reverse multidrug resistance. Chemotherapeutic drugs that enter the cancer cell are actively pumped out by P-gp and ABCG2. **Sinensetin-d3** inhibits the function of these transporters, leading to an increased intracellular accumulation of the chemotherapeutic drug, which can then induce apoptosis or cell death.

Conclusion

Sinensetin-d3 is a valuable research tool with physical and chemical properties closely resembling its non-deuterated analog, Sinensetin. This guide provides a foundational understanding of these properties, standardized experimental protocols for their determination, and insight into its biological mechanism of action in overcoming multidrug resistance. The provided data and methodologies are intended to support researchers and drug development professionals in their ongoing studies with this important compound.

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